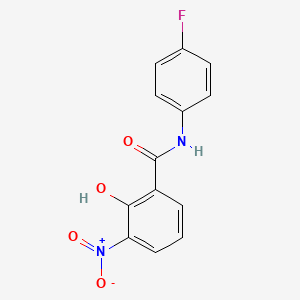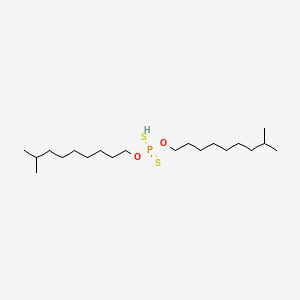
(9S)-6'-methoxycinchonan-9-ol 2-hydroxypropanoate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) is a complex organic compound that combines the structural features of cinchona alkaloids and hydroxypropanoate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) typically involves the reaction of 6’-methoxycinchonan-9-ol with 2-hydroxypropanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable base to facilitate the formation of the salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) suitable for various applications.
化学反応の分析
Types of Reactions
(9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt), which can be further utilized in different applications.
科学的研究の応用
(9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-hydroxypropanoic acid: A simple hydroxy acid that shares structural similarities with the hydroxypropanoate moiety.
Methyl (S)-2-hydroxypropanoate: An ester derivative of 2-hydroxypropanoic acid with similar chemical properties.
Calcium lactate: A salt of lactic acid with applications in food and pharmaceuticals.
Uniqueness
(9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) is unique due to its combination of cinchona alkaloid and hydroxypropanoate structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in asymmetric synthesis, biological research, and therapeutic development.
特性
CAS番号 |
10453-16-4 |
|---|---|
分子式 |
C23H30N2O5 |
分子量 |
414.5 g/mol |
IUPAC名 |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C20H24N2O2.C3H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2(4)3(5)6/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2,4H,1H3,(H,5,6)/t13-,14?,19+,20-;/m0./s1 |
InChIキー |
ZIDGEHZBXVXPFQ-KYNMMFKBSA-N |
異性体SMILES |
CC(C(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |
正規SMILES |
CC(C(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)








![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)

